N-Pyrrolidino Amidinyl Ceftobiprole
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Overview
Description
N-Pyrrolidino Amidinyl Ceftobiprole is a derivative of ceftobiprole, a fifth-generation cephalosporin antibiotic. Ceftobiprole is known for its broad-spectrum antimicrobial activity, including effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains . This compound is a modified version designed to enhance its pharmacological properties and broaden its application in treating bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Pyrrolidino Amidinyl Ceftobiprole involves multiple steps, starting from the core cephalosporin structureThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency, yield, and purity. It involves the use of industrial-grade reactors, continuous monitoring of reaction parameters, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
N-Pyrrolidino Amidinyl Ceftobiprole undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This reaction can be used to convert certain functional groups to their reduced forms, affecting the compound’s stability and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
N-Pyrrolidino Amidinyl Ceftobiprole has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity and stability of cephalosporin derivatives.
Biology: It is employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: It is investigated for its potential to treat various bacterial infections, including those caused by resistant strains.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
N-Pyrrolidino Amidinyl Ceftobiprole exerts its effects by inhibiting bacterial cell wall synthesis. It binds to essential penicillin-binding proteins (PBPs) and inhibits their transpeptidase activity, which is crucial for the synthesis of the peptidoglycan layer of the bacterial cell wall. This inhibition leads to the disruption of cell wall integrity and ultimately results in bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cephalosporin derivatives such as:
Ceftaroline: Another fifth-generation cephalosporin with activity against MRSA.
Cefepime: A fourth-generation cephalosporin with broad-spectrum activity.
Ceftriaxone: A third-generation cephalosporin commonly used to treat a variety of infections.
Uniqueness
N-Pyrrolidino Amidinyl Ceftobiprole is unique due to its enhanced activity against resistant bacterial strains and its improved pharmacokinetic properties. Its ability to bind to multiple PBPs and inhibit their activity makes it a potent antibiotic for treating severe and resistant infections .
Properties
Molecular Formula |
C21H24N10O6S2 |
---|---|
Molecular Weight |
576.6 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-3-[(E)-[1-[(3R)-1-carbamimidoylpyrrolidin-3-yl]-2-oxopyrrolidin-3-ylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C21H24N10O6S2/c22-20(23)29-3-2-10(6-29)30-4-1-8(16(30)33)5-9-7-38-18-12(17(34)31(18)13(9)19(35)36)25-15(32)11(27-37)14-26-21(24)39-28-14/h5,10,12,18,37H,1-4,6-7H2,(H3,22,23)(H,25,32)(H,35,36)(H2,24,26,28)/b8-5+,27-11+/t10-,12-,18-/m1/s1 |
InChI Key |
RJEVRNDMGJEHQM-WOGZHUDSSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1N2CC/C(=C\C3=C(N4[C@@H]([C@@H](C4=O)NC(=O)/C(=N/O)/C5=NSC(=N5)N)SC3)C(=O)O)/C2=O)C(=N)N |
Canonical SMILES |
C1CN(CC1N2CCC(=CC3=C(N4C(C(C4=O)NC(=O)C(=NO)C5=NSC(=N5)N)SC3)C(=O)O)C2=O)C(=N)N |
Origin of Product |
United States |
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